molecular formula C4H10N2O3 B1610755 2-Methylisouronium acetate CAS No. 77164-02-4

2-Methylisouronium acetate

Cat. No.: B1610755
CAS No.: 77164-02-4
M. Wt: 134.13 g/mol
InChI Key: RDTPWDDGFMYTFC-UHFFFAOYSA-N
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Description

2-Methylisouronium acetate is a quaternary ammonium salt characterized by a methyl-substituted isouronium cation paired with an acetate anion. The isouronium moiety likely confers unique reactivity, particularly in nucleophilic or catalytic contexts, while the acetate anion contributes to solubility in polar solvents. Such compounds are often utilized in organic synthesis, catalysis, or as ionic liquids .

Properties

CAS No.

77164-02-4

Molecular Formula

C4H10N2O3

Molecular Weight

134.13 g/mol

IUPAC Name

[amino(methoxy)methylidene]azanium;acetate

InChI

InChI=1S/C2H6N2O.C2H4O2/c1-5-2(3)4;1-2(3)4/h1H3,(H3,3,4);1H3,(H,3,4)

InChI Key

RDTPWDDGFMYTFC-UHFFFAOYSA-N

SMILES

CC(=O)O.COC(=N)N

Canonical SMILES

CC(=O)[O-].COC(=[NH2+])N

Other CAS No.

77164-02-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylisouronium acetate can be synthesized through the reaction of methyl isocyanate with acetic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The process involves the following steps:

    Reaction of methyl isocyanate with acetic acid: Methyl isocyanate is reacted with acetic acid in the presence of a catalyst to form 2-Methylisouronium acetate.

    Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain pure 2-Methylisouronium acetate.

Industrial Production Methods

In industrial settings, the production of 2-Methylisouronium acetate involves large-scale reactions with optimized conditions to maximize yield and efficiency. The process may include continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Relevant Reaction Mechanisms Involving Acetates

Several reaction types in the sources could theoretically involve urea or isouronium derivatives, but none explicitly mention such compounds:

  • Radical Additions : Mn(OAc)₃ promotes oxidative free-radical additions to alkenes ( ), but intermediates like enolates or metallocycles are unrelated to isouronium structures.

  • Acetylation/Nitration : Acetic anhydride and nitric acid are used for amine protection in multistep syntheses ( ), but this does not involve isouronium salts.

  • Esterification : Methanol and acetic acid form methyl acetate via acid-catalyzed pathways ( ).

Structural Analogues and Indirect Context

Patents describe 2-methylprop anamides ( ) and sulfonamide-triazine hybrids ( ), which share functional groups (e.g., acetamide, methyl) but lack the isouronium core. The absence of direct references suggests:

  • 2-Methylisouronium acetate may not be a commonly reported compound in mainstream literature.

  • Its reactivity could parallel urea derivatives (e.g., alkylation, hydrolysis), but this remains speculative without experimental data.

Gaps in Available Data

The lack of explicit references to 2-Methylisouronium acetate in the provided materials indicates:

  • Potential nomenclature variations (e.g., alternative IUPAC names, salts).

  • Limited industrial or academic focus on this specific compound.

  • A need to consult specialized databases (e.g., Reaxys, SciFinder) or synthetic organic chemistry literature for detailed insights.

Recommendations for Further Research

To investigate this compound’s reactivity, consider:

  • Synthetic Pathways : Exploring its use as a methylating agent or intermediate in urea synthesis.

  • Stability Studies : Assessing hydrolysis under acidic/basic conditions.

  • Spectroscopic Characterization : Using NMR, IR, or X-ray crystallography to confirm structure-property relationships.

Scientific Research Applications

2-Methylisouronium acetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methylisouronium acetate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Methyl 2-hydroxyacetate (CAS 96-35-5) : Contains a hydroxyl group adjacent to the acetate ester, enhancing hydrogen-bonding capacity compared to 2-methylisouronium acetate’s ionic interactions. This structural difference leads to distinct solubility profiles—methyl 2-hydroxyacetate is more polar but less thermally stable due to the hydroxyl group .
  • This aromaticity enhances stability in organic solvents but reduces aqueous solubility .
  • 2-Methoxy-1-methylethyl acetate (CAS 108-65-6): A branched ether-acetate ester. Its non-ionic structure contrasts sharply with the ionic nature of 2-methylisouronium acetate, resulting in lower melting points and higher volatility .

Physicochemical Properties

Property 2-Methylisouronium Acetate (Inferred) Methyl 2-hydroxyacetate Methyl 2-thienyl acetate
Molecular Weight ~150–170 g/mol 90.08 g/mol 156.20 g/mol
Solubility High in polar solvents (e.g., water) Miscible in water Soluble in organic solvents
Thermal Stability Moderate (ionic decomposition) Low (hydroxyl degradation) High (aromatic stabilization)

Analytical Characterization

  • Spectroscopy : FTIR (as in ) would highlight acetate C=O stretches (~1740 cm⁻¹) and ammonium N-H/N⁺ vibrations.
  • Crystallography : Tools like SHELXL could resolve ionic packing patterns, contrasting with hydrogen-bonded networks in hydroxylated analogs (e.g., methyl 2-hydroxyacetate ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylisouronium acetate
Reactant of Route 2
2-Methylisouronium acetate

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